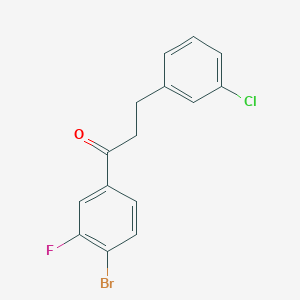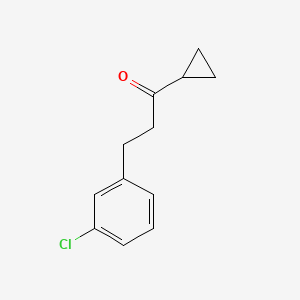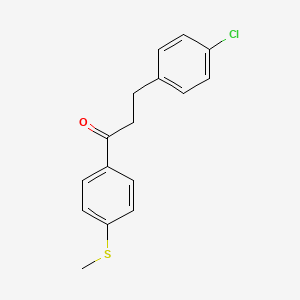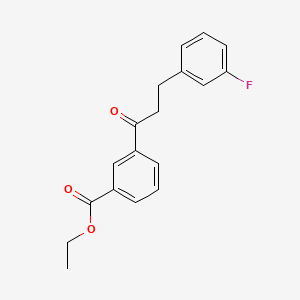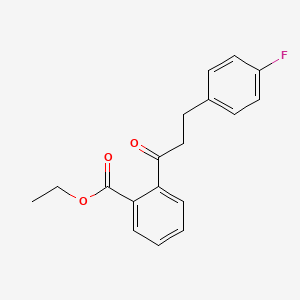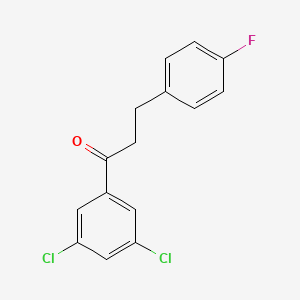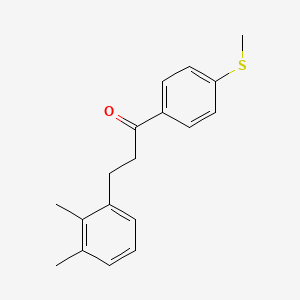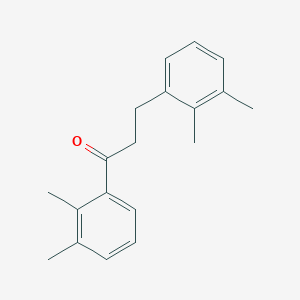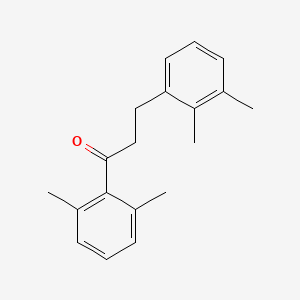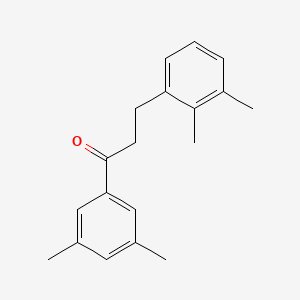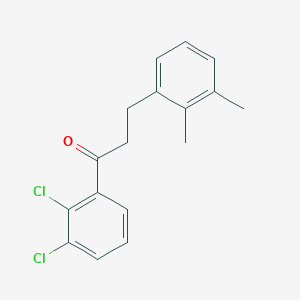
3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 3rd and 5th positions. The “2’-thiomethylpropiophenone” part suggests the presence of a propiophenone group (a three-carbon chain attached to a phenyl group) with a sulfur-containing thiomethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the addition of the methyl groups, and the attachment of the thiomethylpropiophenone group. This could potentially be achieved through methods such as Friedel-Crafts alkylation for the addition of the methyl groups, and nucleophilic aromatic substitution for the attachment of the thiomethylpropiophenone .Molecular Structure Analysis
While the exact molecular structure of this compound is not available, it would likely exhibit the characteristic planar structure of phenyl rings, with the various attached groups adding complexity to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenyl ring could participate in electrophilic aromatic substitution reactions, while the thiomethyl group could undergo reactions typical of sulfur-containing compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and electron distribution would influence properties like its boiling point, melting point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties in Polymer Membranes
- A study by Shi et al. (2017) explored the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes incorporating 3,5-dimethylphenyl groups. These membranes showed high alkaline stability and good hydroxide conductivity, making them significant in applications like fuel cells (Shi et al., 2017).
Applications in Organic Thin-Film Transistors
- Kong et al. (2009) synthesized organic semiconducting polymers containing 3,6-dimethylthieno[3,2-b]thiophene, which is structurally similar to 3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone. These materials are relevant in the development of organic thin-film transistors (Kong et al., 2009).
Role in Rhodium-Mediated C-C Bond Activation
- Baksi et al. (2007) studied the rhodium-mediated C-C bond activation of 2-(2',6'-dimethylphenylazo)-4-methylphenol, which shares structural similarities with the target compound. This research contributes to understanding the complex reactions in organometallic chemistry (Baksi et al., 2007).
Enhancing Low-Temperature Flexibility in Polymers
- Chung et al. (2012) demonstrated that grafting the 3,5-dimethylphenyl group onto polyurethane significantly improved its flexibility at low temperatures. This has implications for materials science, especially in creating flexible polymers for extreme conditions (Chung et al., 2012).
Photoreactive and Thermosetting Polymers
- Matsumoto et al. (2005) developed a chemically amplified photosensitive and thermosetting polymer based on a compound structurally similar to this compound. This research is significant for applications in photoresists and electronics manufacturing (Matsumoto et al., 2005).
Molecular Structure and Computational Studies
- Karakurt et al. (2016) conducted molecular structure and computational studies on a molecule structurally related to this compound, providing insights into the molecular behavior and potential applications in drug design (Karakurt et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterases, forming unstable complexes through carbamoylation of the active sites of these enzymes . This interaction can inhibit the activity of cholinesterases, affecting neurotransmission and other physiological processes.
Cellular Effects
The effects of 3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of cholinesterases, leading to altered neurotransmission and potential impacts on cellular communication and metabolism .
Molecular Mechanism
At the molecular level, 3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone exerts its effects through specific binding interactions with biomolecules. It inhibits cholinesterase enzymes by forming carbamoylated complexes at their active sites . This inhibition can lead to changes in neurotransmitter levels and subsequent alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also impact cellular processes .
Dosage Effects in Animal Models
The effects of 3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with significant inhibition of cholinesterase activity, leading to potential neurotoxicity .
Metabolic Pathways
3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biochemical activity .
Transport and Distribution
The transport and distribution of 3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments, influencing its biochemical effects .
Subcellular Localization
3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects .
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-10-14(2)12-15(11-13)8-9-17(19)16-6-4-5-7-18(16)20-3/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZAPFDOGBLJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644888 |
Source


|
| Record name | 3-(3,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-41-1 |
Source


|
| Record name | 3-(3,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
